2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a hydroxymethyl group and an acetamide group linked to a phenyl ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Acetamide Formation: The final step involves the acylation of the hydroxymethylated benzimidazole with phenylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazolemethanol: Similar structure with a hydroxymethyl group on the benzimidazole ring.
1H-Benzimidazole-2-methanol: Another hydroxymethylated benzimidazole derivative.
2-(HydroxyMethyl)benzimidazole: A closely related compound with similar chemical properties.
Uniqueness
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide is unique due to the presence of both the hydroxymethyl group and the phenylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3O2/c20-11-15-18-13-8-4-5-9-14(13)19(15)10-16(21)17-12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,21) |
InChI Key |
CMHFKOYMNUHPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CO |
Origin of Product |
United States |
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